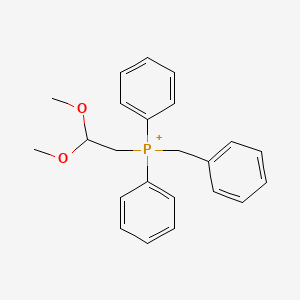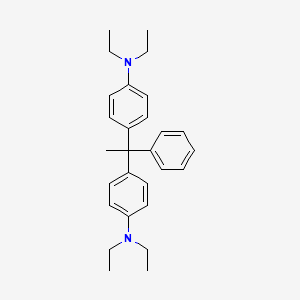![molecular formula C14H10BrN3OS B14703862 6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one CAS No. 14607-06-8](/img/structure/B14703862.png)
6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one is a complex organic compound that features a benzothiazole ring substituted with a bromine atom and a hydrazinylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one typically involves multiple steps. One common method includes the diazo-coupling reaction, Knoevenagel condensation, and Biginelli reaction . These reactions are carried out under controlled conditions to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using microwave irradiation and one-pot multicomponent reactions . These methods are preferred due to their efficiency and ability to produce high yields of the target compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as Dess-Martin periodinane.
Reduction: Reduction reactions typically involve reagents like sodium borohydride.
Substitution: Halogen substitution reactions can occur, especially involving the bromine atom on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include sodium metabisulfite, hydrogen peroxide, and various acids and bases . Reaction conditions often involve specific temperatures and pH levels to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzothiazole derivatives with different functional groups .
Applications De Recherche Scientifique
6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with DNA synthesis in bacterial cells, leading to its antibacterial effects . The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-bromobenzothiazole: Shares the benzothiazole ring and bromine substitution but lacks the hydrazinylidene and cyclohexadienone groups.
N-(6-bromo-1,3-benzothiazol-2-yl)-2-chloroacetamide: Another benzothiazole derivative with different functional groups.
Uniqueness
6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a compound of significant interest.
Propriétés
Numéro CAS |
14607-06-8 |
|---|---|
Formule moléculaire |
C14H10BrN3OS |
Poids moléculaire |
348.22 g/mol |
Nom IUPAC |
2-[(6-bromo-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol |
InChI |
InChI=1S/C14H10BrN3OS/c1-8-2-5-12(19)11(6-8)17-18-14-16-10-4-3-9(15)7-13(10)20-14/h2-7,19H,1H3 |
Clé InChI |
GKMWESZBIQKJNK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)N=NC2=NC3=C(S2)C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


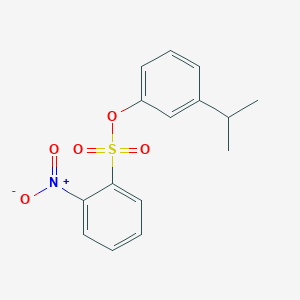

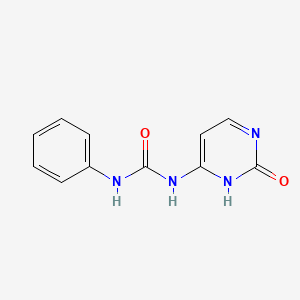


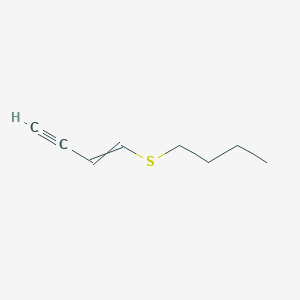
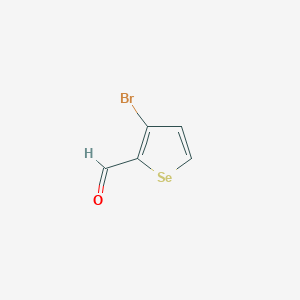
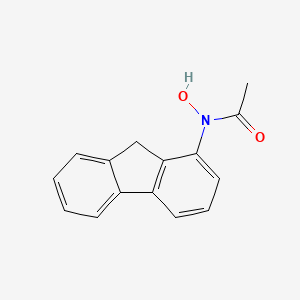
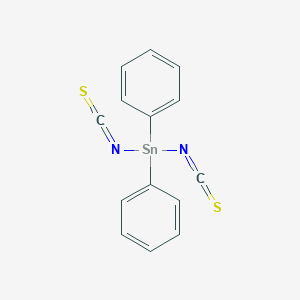
![[(2-Methylbutan-2-yl)peroxy]methanol](/img/structure/B14703858.png)
![6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B14703861.png)
![[(3-Chlorobiphenyl-2-yl)oxy]acetic acid](/img/structure/B14703871.png)
